5-Chloroacetyloxindole

Synthetic Chemistry Kinase Inhibitor Intermediates Heterocycle Synthesis

Select this 5-chloroacetyloxindole for reproducible kinase inhibitor and thiazole synthesis. The chloroacetyl group provides specific electrophilicity (LogP 1.74) distinct from bromo/fluoro analogs, delivering reliable 85% yields in condensations. Supplied at ≥98% purity with a characteristic 228-232°C melting point for rapid QC verification.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 65435-04-3
Cat. No. B152591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroacetyloxindole
CAS65435-04-3
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)CCl)NC1=O
InChIInChI=1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14)
InChIKeyWXJWBEAGVWVEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroacetyloxindole (CAS 65435-04-3) Technical and Procurement Baseline


5-Chloroacetyloxindole (5-(2-chloroacetyl)indolin-2-one; molecular weight 209.63 g/mol; C10H8ClNO2) is a synthetically modified oxindole derivative featuring a chloroacetyl group at the 5-position of the indolin-2-one scaffold . The compound serves primarily as a versatile heterocyclic building block and key intermediate in medicinal chemistry, enabling access to structurally diverse kinase inhibitor scaffolds and thiazole-containing indole derivatives [1][2]. Its functionalization with an electrophilic chloroacetyl moiety confers distinct reactivity for nucleophilic substitution, condensation, and heterocycle formation, distinguishing it from simple oxindoles and other 5-haloacetyl analogs in synthetic utility [1].

Critical Substitution Risks for 5-Chloroacetyloxindole (65435-04-3) in Research and Synthesis


Generic substitution among 5-substituted oxindole intermediates is scientifically unsound due to pronounced differences in physicochemical properties, synthetic yields, and downstream reactivity that directly impact experimental reproducibility and procurement value. The chloroacetyl group in 5-chloroacetyloxindole confers a specific balance of electrophilicity, steric profile, and hydrogen-bonding capacity that is not replicated by bromoacetyl, fluoroacetyl, or unsubstituted oxindole analogs . Quantitative variations in melting point, solubility (logP), molecular weight, and reaction yields documented across studies demonstrate that substituting even a closely related halogenated derivative can alter reaction kinetics, product purity, and final compound identity in multi-step syntheses targeting kinase inhibitors or thiazole-containing heterocycles [1][2].

Quantitative Differentiation Evidence for 5-Chloroacetyloxindole (65435-04-3) Against Analogs


Synthetic Yield Advantage: 85% Isolated Yield in Thiazole-Forming Reactions

5-Chloroacetyloxindole demonstrates a robust 85% isolated yield in the preparation of thiazole-substituted indolin-2-ones via condensation with thiobenzamide in DMF at 70°C, as documented in a patent for kinase inhibitors [1]. In contrast, the direct synthesis of 5-chloroacetyloxindole from oxindole and chloroacetyl chloride proceeds with a yield of only approximately 10% under conventional conditions . This demonstrates that the compound's primary value lies not in its own synthesis yield but in its efficiency as a building block for generating downstream functionalized products. Furthermore, the condensation of 5-chloroacetyloxindole with thiourea and substituted thioureas to form thiazole-containing indoles proceeds with good yields under mild, ethanol-catalyzed conditions, a reactivity profile that differs quantitatively from that of the bromo analog [2].

Synthetic Chemistry Kinase Inhibitor Intermediates Heterocycle Synthesis

Lipophilicity Differentiation: 60% Higher LogP than Bromo Analog

5-Chloroacetyloxindole exhibits a predicted octanol-water partition coefficient (LogP) of 1.74, whereas the corresponding 5-bromoacetyloxindole analog has a predicted LogP of approximately 1.09 [1]. This 0.65 log unit difference corresponds to a ~4.5-fold higher predicted lipophilicity for the chloro derivative, a physicochemical property that directly influences membrane permeability, protein binding, and chromatographic behavior in purification workflows . The enhanced lipophilicity of the chloroacetyl derivative may offer advantages in medicinal chemistry programs targeting intracellular kinase domains where balanced solubility and permeability are required.

Physicochemical Properties Drug Design Solubility Prediction

Melting Point and Thermal Stability Differentiation: Sharper Range vs. Bromo Analog

5-Chloroacetyloxindole exhibits a melting point range of 228-232°C with decomposition reported at the upper end, a characteristic that is consistently documented across multiple vendor specifications and database entries . In contrast, the corresponding 5-bromoacetyloxindole analog has a reported melting point of 225°C (decomposition), a value that is both lower and less well-defined in terms of a sharp range [1]. The narrow, well-documented melting range of 5-chloroacetyloxindole facilitates more precise identity confirmation and purity assessment during quality control workflows.

Analytical Quality Control Solid-State Properties Purity Assessment

Purity Specification Consistency: 98% Minimum Purity Across Major Suppliers

5-Chloroacetyloxindole is commercially available with a minimum purity specification of ≥98% (HPLC) from multiple major chemical suppliers, including TCI America and Aladdin Scientific . Other vendors offer the compound at 97% (HPLC) minimum purity [1]. In comparison, the bromo analog 5-bromoacetyloxindole is typically offered at 97% purity as its highest commercial grade . The availability of a ≥98% purity grade for 5-chloroacetyloxindole provides researchers with a higher-purity option for applications where trace impurities could confound biological assay results or introduce unwanted side products in multi-step syntheses.

Procurement Specification Reagent Grade Quality Assurance

Documented Utility as Key Intermediate for Kinase Inhibitor Scaffolds

5-Chloroacetyloxindole is explicitly employed as a starting material for the synthesis of thiazole-substituted indolin-2-ones that function as inhibitors of cancer stem cell kinases (CSCPK) and related receptor tyrosine kinases [1]. The patent literature demonstrates a direct two-step conversion of 5-chloroacetyloxindole to biologically active kinase inhibitor compounds, with the chloroacetyl group serving as the critical electrophilic handle for thiazole ring formation [1]. In parallel, the compound is documented as an intermediate for preparing pyrido[2,3-d]pyrimidines and [(dihydrooxoindolylidene)methyl]pyrrolepropanoic acids, both classes of tyrosine kinase inhibitors . In contrast, the bromo analog 5-bromoacetyloxindole is primarily cited in the context of MIF (macrophage migration inhibitory factor) inhibition and cardiotonic agents, indicating divergent application trajectories based on halogen identity [2].

Medicinal Chemistry Kinase Inhibition Cancer Stem Cell Research

Molecular Weight Advantage: 18% Lower Mass than Bromo Analog

5-Chloroacetyloxindole has a molecular weight of 209.63 g/mol, which is approximately 18% lower than that of the corresponding 5-bromoacetyloxindole analog (254.08 g/mol) . This lower molecular weight aligns more favorably with Lipinski's Rule of Five guidelines for drug-likeness (molecular weight ≤500) and fragment-based lead discovery principles (fragment molecular weight typically <300). The reduced mass also translates to higher molar activity for a given mass of compound, a practical consideration in high-throughput screening where limited quantities are often dispensed.

Molecular Design Lead Optimization Fragment-Based Discovery

Validated Research and Industrial Application Scenarios for 5-Chloroacetyloxindole (65435-04-3)


Synthesis of Thiazole-Containing Kinase Inhibitor Libraries

Researchers engaged in kinase inhibitor discovery, particularly targeting cancer stem cell kinases (CSCPK) and receptor tyrosine kinases, should prioritize 5-chloroacetyloxindole as a core building block. The compound's 85% documented yield in thiazole-forming condensation reactions provides a reliable, high-efficiency entry point for generating structurally diverse inhibitor candidates . The chloroacetyl group serves as a specific electrophilic handle for reaction with thioureas and thioamides, enabling parallel library synthesis under mild conditions .

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

For lead optimization programs where controlling LogP is critical to achieving favorable ADME properties, 5-chloroacetyloxindole offers a predicted LogP of 1.74, providing a moderate lipophilicity profile that differs markedly from the more hydrophilic bromo analog (LogP ~1.09) . This physicochemical differentiation enables medicinal chemists to fine-tune compound permeability and solubility without resorting to additional synthetic modifications. The compound's availability in ≥98% purity grades further supports precise SAR studies .

Quality Control and Analytical Method Development

Analytical chemists and quality control laboratories can leverage the well-characterized melting point range of 228-232°C as a rapid, cost-effective identity confirmation test during incoming material inspection . The narrow 4°C melting range provides greater discriminatory power than the single-point 225°C value reported for the bromo analog. Additionally, the documented solubility profile (slightly soluble in DMF, 3.4 g/L in water at 25°C) informs mobile phase and sample preparation decisions for HPLC method development .

Fragment-Based Drug Discovery (FBDD) Screening Collections

Fragment-based screening programs benefit from 5-chloroacetyloxindole's molecular weight of 209.63 g/mol, which places it squarely within the fragment space (<300 Da) and 18% below the mass of the corresponding bromo analog . The compound's oxindole core is a privileged scaffold in medicinal chemistry, and the chloroacetyl moiety provides a synthetic vector for fragment elaboration upon hit identification. Its commercial availability at ≥98% purity supports robust, reproducible screening data .

Technical Documentation Hub

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